Estromustine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-tumor effects

Estromustine possesses several properties that could be beneficial in prostate cancer treatment. It can:

- Inhibit DNA synthesis: Estromustine acts as a cytostatic agent, meaning it disrupts cell division by interfering with DNA synthesis. This can slow down the growth and proliferation of prostate cancer cells [].

- Disrupt microtubule assembly: Microtubules are essential for cell division. Estromustine can interfere with the formation of these structures, further hindering cancer cell growth [].

Androgen Deprivation Therapy (ADT) Adjunct

Prostate cancer cells often rely on male hormones (androgens) for growth. Androgen Deprivation Therapy (ADT) aims to lower androgen levels. Estromustine might offer additional benefits when combined with ADT:

- Estrogen-like effects: Estromustine has a weak estrogenic effect. This could help suppress testosterone production in the testes, further reducing androgen levels and potentially enhancing the effectiveness of ADT [].

Combination therapy

Research suggests that Estromustine might be more effective when combined with other cancer therapies:

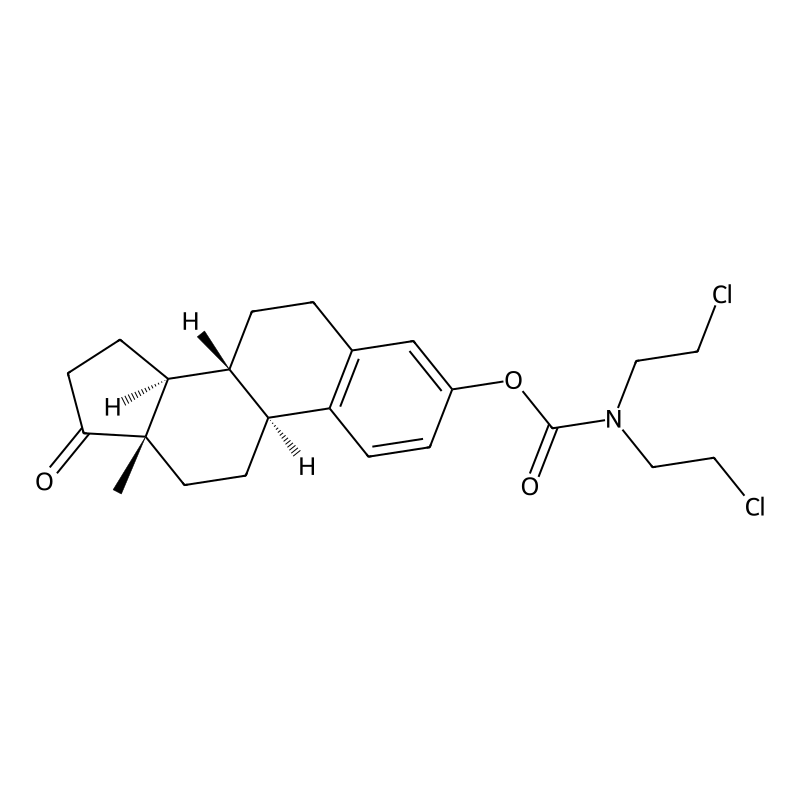

Estromustine, also known as estramustine phosphate sodium, is a synthetic compound that combines the properties of estradiol, a natural estrogen, with nitrogen mustard, a class of alkylating agents used in chemotherapy. This compound is primarily utilized in the palliative treatment of metastatic and progressive carcinoma of the prostate. Structurally, it is classified as a nitrogen mustard linked to estradiol via a carbamate ester group, which enhances its solubility and bioavailability in the body .

The empirical formula for estromustine is , with a molecular weight of approximately 582.4 g/mol . It appears as an off-white powder that is soluble in water, making it suitable for oral administration in capsule form .

The exact mechanism of action of estramustine is still under investigation, but it likely involves a combination of effects []:

- Weak Estrogenic Activity: May compete with testosterone for binding to androgen receptors, potentially slowing prostate cancer cell growth [].

- Cytotoxic Effect: The nitrogen mustard moiety likely alkylates DNA in prostate cancer cells, leading to cell death [].

- Disruption of Microtubule Formation: Estromustine may interfere with microtubule assembly, essential for cell division, hindering cancer cell proliferation [].

Estromustine undergoes several chemical transformations within the body:

- Dephosphorylation: Upon oral administration, estromustine phosphate is rapidly dephosphorylated to produce estramustine, its active form. This process occurs primarily in the gastrointestinal tract .

- Alkylation: The nitrogen mustard component becomes active and participates in alkylation reactions with DNA and other cellular components. This leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells .

- Metabolism: Estramustine is further metabolized in the liver to form various metabolites, including estrone and estradiol, which can exhibit estrogenic effects similar to those seen with conventional estrogen therapies .

Estromustine exhibits significant biological activity as an antineoplastic agent. Its mechanism of action involves:

- Alkylation of DNA: The nitrogen mustard moiety facilitates the formation of covalent bonds with DNA, resulting in strand breaks and miscoding events that trigger cell death through apoptosis .

- Estrogen Receptor Interaction: Estromustine can bind to estrogen receptors, leading to modulation of hormone levels and potentially influencing tumor growth dynamics in hormone-sensitive cancers .

Additionally, it has been noted for its radiation protective properties, which may enhance its therapeutic efficacy when used alongside radiation therapy .

The synthesis of estromustine involves several key steps:

- Formation of Carbamate Linkage: The reaction between estradiol and nitrogen mustard derivatives results in the formation of a carbamate bond. This step is crucial for linking the two moieties together.

- Phosphorylation: The resulting compound is then phosphorylated to enhance its solubility and bioavailability. This often involves treating the compound with phosphoric acid or its derivatives under controlled conditions .

- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for pharmaceutical use.

Estromustine is primarily indicated for:

- Palliative Treatment: It is used for patients suffering from metastatic and progressive carcinoma of the prostate, aiming to alleviate symptoms and improve quality of life .

- Combination Therapy: It can be used in conjunction with other treatments such as radiation therapy due to its protective properties against radiation-induced damage .

Studies have shown that estromustine can interact with various drugs, which may alter its efficacy or increase the risk of side effects:

- Methemoglobinemia Risk: Co-administration with certain local anesthetics like propoxycaine may increase the risk of methemoglobinemia .

- Hormonal Interactions: Given its estrogenic properties, estromustine may interact with other hormonal therapies, necessitating careful monitoring during treatment .

Estromustine shares structural similarities with several other compounds that possess either antineoplastic or hormonal properties. Below are some notable comparisons:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Tamoxifen | Selective Estrogen Receptor Modulator | Breast cancer treatment | Non-steroidal; acts as an estrogen antagonist |

| Cyclophosphamide | Alkylating agent | Various cancers | Broad-spectrum; not hormone-based |

| Estradiol | Natural estrogen | Hormone replacement therapy | Directly mimics natural estrogen effects |

| Chlorambucil | Nitrogen mustard | Chronic lymphocytic leukemia | Primarily used for hematological malignancies |

Estromustine's unique combination of estrogenic activity and alkylating properties distinguishes it from these compounds, making it particularly effective for hormone-sensitive cancers like prostate cancer while also possessing direct cytotoxic effects on tumor cells .

The classical synthesis of estramustine follows a well-established carbamate formation strategy that has been employed since the compound's initial development in the 1960s [1]. The fundamental approach involves the coupling of seventeen beta-estradiol with bis(2-chloroethyl)carbamoyl chloride (nornitrogen mustard carbamoyl chloride) to form the characteristic carbamate linkage that defines estramustine's molecular architecture [2] [3].

The classical synthetic route begins with the preparation of the nitrogen mustard component. Bis(2-chloroethyl)amine is treated with phosgene to generate bis(2-chloroethyl)carbamoyl chloride, the acid chloride derivative of nornitrogen mustard [3]. This intermediate serves as the electrophilic coupling partner for the subsequent reaction with estradiol. The formation of the acid chloride from the corresponding amine represents a critical step that activates the nitrogen mustard moiety for carbamate formation.

The key coupling reaction involves the nucleophilic attack of the phenolic hydroxyl group at the carbon-3 position of estradiol on the carbonyl carbon of the carbamoyl chloride [2]. This reaction is typically performed in dichloromethane as the solvent, with triethylamine serving as the base to neutralize the hydrogen chloride generated during the coupling process. The reaction conditions require careful control, with temperatures maintained at 40 degrees Celsius for approximately 4.5 hours to achieve optimal yields [2].

The use of 4-dimethylaminopyridine as a catalyst significantly enhances the reaction efficiency [2]. This nucleophilic catalyst facilitates the formation of the carbamate bond by forming an activated acylpyridinium intermediate, which is more reactive toward nucleophilic attack by the estradiol phenol. The catalytic cycle involves the initial attack of 4-dimethylaminopyridine on the carbamoyl chloride, followed by the transfer of the activated carbamoyl group to the estradiol substrate.

Under optimized classical conditions, the synthesis achieves yields of approximately 94.1 percent [2]. The reaction proceeds through a well-defined mechanism where the estradiol phenoxide anion, generated by deprotonation with triethylamine, attacks the electrophilic carbonyl carbon of the 4-dimethylaminopyridine-activated carbamoyl chloride intermediate. The resulting tetrahedral intermediate collapses to form the carbamate product while regenerating the 4-dimethylaminopyridine catalyst.

Post-reaction workup involves careful pH adjustment using dilute hydrochloric acid to maintain the pH between 5 and 6, followed by extraction with dichloromethane [2]. The crude product typically requires purification through hot ethanol recrystallization to remove impurities and achieve the desired purity standards for pharmaceutical applications.

Modern Synthetic Approaches

Contemporary synthetic methodologies for estramustine preparation have evolved to address the limitations and safety concerns associated with the classical phosgene-based approach. Modern synthetic strategies emphasize improved safety profiles, enhanced reaction control, and more environmentally sustainable processes while maintaining or exceeding the efficiency of traditional methods.

One significant advancement in modern estramustine synthesis involves the development of phosgene-free methodologies [4] [5]. These approaches utilize alternative carbonylating agents that avoid the use of highly toxic phosgene gas. Carbon dioxide-based coupling reactions have emerged as promising alternatives, employing four-component coupling strategies that incorporate carbon dioxide, amines, and alcohols in a single transformation [4]. These methods offer improved safety profiles and align with principles of sustainable chemistry.

Modern carbamate formation strategies also benefit from advances in coupling reagent technology [5]. The development of novel aromatic carbocation-based coupling reagents provides alternatives to traditional carbodiimide-mediated processes. These tropylium-based coupling systems can operate under milder reaction conditions and offer improved functional group tolerance compared to classical methods.

Temperature optimization represents another area of modern synthetic refinement. Contemporary protocols often employ slightly elevated temperatures (40 degrees Celsius) combined with shorter reaction times to achieve enhanced reaction rates while maintaining product quality [6]. Microwave-assisted synthesis has also been investigated as a means to reduce reaction times and improve energy efficiency [7].

Catalyst optimization has led to the development of more efficient and selective catalytic systems. Modern approaches explore the use of alternative nucleophilic catalysts beyond 4-dimethylaminopyridine, including N-heterocyclic carbenes and other advanced organocatalysts [7]. These catalysts can provide improved selectivity and reduced catalyst loading requirements.

Solvent selection has evolved to incorporate more environmentally benign alternatives to dichloromethane. Green chemistry principles have driven the exploration of ionic liquids, supercritical carbon dioxide, and other sustainable solvents for estramustine synthesis [8]. These alternative solvents offer reduced environmental impact while maintaining acceptable reaction performance.

Process intensification techniques, including continuous flow synthesis and automated reaction optimization, have been applied to estramustine production [9]. These approaches enable better control over reaction parameters, improved reproducibility, and enhanced scalability for industrial applications.

Carbamate Formation from Estradiol and Nitrogen Mustard Components

The carbamate formation reaction between estradiol and nitrogen mustard components represents the core transformation in estramustine synthesis. This reaction involves the coupling of the phenolic hydroxyl group of estradiol with the carbamoyl chloride derivative of nornitrogen mustard to establish the characteristic carbamate linkage that defines estramustine's structure and biological activity [10] [11].

The mechanistic pathway for carbamate formation begins with the activation of the nitrogen mustard component. Bis(2-chloroethyl)amine undergoes reaction with phosgene or phosgene equivalents to generate the corresponding carbamoyl chloride [3]. This activation step transforms the relatively unreactive amine into a highly electrophilic acyl chloride species that is susceptible to nucleophilic attack by the estradiol phenol.

The nucleophilic substitution mechanism proceeds through a tetrahedral intermediate formed by the attack of the estradiol phenoxide anion on the carbonyl carbon of the carbamoyl chloride [12]. The reaction requires the presence of a base, typically triethylamine, to deprotonate the phenolic hydroxyl group and generate the nucleophilic phenoxide species. The base also serves to neutralize the hydrogen chloride generated during the coupling reaction.

The use of 4-dimethylaminopyridine as a nucleophilic catalyst significantly enhances the reaction rate and selectivity [2] [12]. The catalytic mechanism involves the formation of an acylpyridinium intermediate through the attack of 4-dimethylaminopyridine on the carbamoyl chloride. This activated intermediate exhibits enhanced electrophilicity compared to the parent carbamoyl chloride, facilitating rapid reaction with the estradiol nucleophile.

The stereochemical aspects of the carbamate formation are critical for maintaining the proper configuration at the estradiol backbone. The reaction preserves the seventeen beta configuration of the hydroxyl group at carbon-17 while establishing the carbamate functionality at carbon-3 [10]. The regioselectivity of the reaction ensures exclusive formation of the carbon-3 carbamate, avoiding potential side reactions at the carbon-17 hydroxyl group.

Reaction optimization studies have demonstrated that solvent selection significantly influences the reaction outcome [7]. Dichloromethane provides an optimal balance of solubility for both reactants and products while maintaining appropriate reaction kinetics. Alternative solvents, including chloroform and tetrahydrofuran, have been investigated but generally provide inferior results in terms of yield and reaction rate.

Temperature control is essential for achieving optimal carbamate formation. Reactions conducted at room temperature typically exhibit slow kinetics and incomplete conversion, while excessive temperatures can lead to decomposition of the nitrogen mustard component [2]. The optimal temperature range of 35 to 45 degrees Celsius provides sufficient thermal energy to drive the reaction while minimizing side reactions.

The stability of the resulting carbamate linkage is particularly noteworthy in the context of estramustine's biological activity. The carbamate bond exhibits remarkable stability under physiological conditions, preventing premature release of the nitrogen mustard component [13]. This stability is attributed to the electron-withdrawing nature of the chloroethyl substituents on the nitrogen atom, which reduces the nucleophilicity of the nitrogen and inhibits carbamate hydrolysis.

Isotopic Labeling Methodologies for Research Applications

Isotopic labeling of estramustine has proven essential for pharmacokinetic studies, metabolic investigations, and analytical method development. The incorporation of isotopic labels enables precise tracking of the compound and its metabolites in biological systems while providing internal standards for quantitative analytical methods [14] [15] [16].

Carbon-11 labeling represents one of the most sophisticated isotopic labeling approaches for estramustine. The synthesis of [carbonyl-11C]estramustine utilizes [11C]phosgene as the labeling reagent, incorporating the radioactive carbon-11 isotope directly into the carbamate carbonyl position [14]. The synthetic procedure follows a one-pot protocol that generates [11C]phosgene from [11C]carbon dioxide, followed by immediate reaction with bis(2-chloroethyl)amine to form the labeled carbamoyl chloride. This intermediate then couples with estradiol under standard carbamate formation conditions.

The carbon-11 labeling protocol achieves decay-corrected yields of 31 to 43 percent based on the radioactivity trapped in the reaction vessel [14]. The labeled product exhibits specific radioactivity values ranging from 0.38 to 1.11 curie per micromole, with total synthesis times of approximately 25 minutes from the end of radionuclide production. The short half-life of carbon-11 (20.4 minutes) necessitates rapid synthetic procedures and immediate use of the labeled compound.

Carbon-14 labeling provides longer-lived isotopic labels suitable for extended metabolic studies. The incorporation of carbon-14 into estramustine follows similar synthetic strategies to carbon-11 labeling but utilizes [14C]phosgene as the isotopic source [15]. The longer half-life of carbon-14 (5,730 years) allows for more flexible synthetic protocols and extended storage of the labeled compound.

Deuterium labeling methodologies offer stable isotopic alternatives for mass spectrometric applications [17] [18]. The synthesis of deuterium-labeled estramustine can be achieved through multiple approaches, including deuterium exchange reactions on the aromatic ring and incorporation of deuterated precursors during synthesis. Acid-catalyzed deuterium exchange using deuterium oxide and trifluoroacetic acid provides selective incorporation of deuterium at activated aromatic positions [19].

The preparation of deuterated estramustine phosphate and related metabolites has been accomplished using deuterium-specific synthetic protocols [17] [18]. These methods typically achieve isotopic purities exceeding 95 percent deuterium incorporation at labeled positions. The deuterated compounds serve as internal standards for liquid chromatography-mass spectrometry analysis of estramustine and its metabolites in biological samples.

Tritium labeling offers the highest specific activity among available isotopic labels for estramustine. Tritium incorporation can be achieved through catalytic hydrogen-tritium exchange reactions using tritium gas and appropriate metal catalysts [20] [21]. These methods enable the preparation of highly radioactive estramustine derivatives suitable for sensitive biological studies.

The analytical applications of isotopically labeled estramustine are extensive, encompassing pharmacokinetic studies, metabolite identification, and bioanalytical method validation [22] [16]. Deuterated internal standards are particularly valuable for liquid chromatography-mass spectrometry quantification, providing precise correction for matrix effects and extraction losses during sample preparation.

Green Chemistry Approaches to Estramustine Synthesis

The development of environmentally sustainable synthetic methods for estramustine has become increasingly important as pharmaceutical manufacturing seeks to reduce environmental impact and improve process safety. Green chemistry approaches to estramustine synthesis focus on minimizing hazardous reagents, reducing waste generation, and improving atom economy while maintaining or enhancing synthetic efficiency [8] [9].

The most significant environmental concern in traditional estramustine synthesis is the use of phosgene, a highly toxic and environmentally hazardous reagent [8]. Green chemistry alternatives to phosgene include carbon dioxide-based coupling reactions that utilize atmospheric carbon dioxide as a carbonyl source. These methods employ four-component coupling strategies that combine carbon dioxide with amines, alcohols, and activating agents to form carbamate products under mild conditions [4].

Solvent selection represents another critical aspect of green estramustine synthesis. Traditional protocols rely heavily on dichloromethane, a chlorinated solvent with significant environmental and health concerns [7]. Alternative solvents including ethyl acetate, isopropanol, and ionic liquids have been investigated as more sustainable replacements. Ionic liquids, in particular, offer unique advantages including negligible vapor pressure, thermal stability, and recyclability [8].

Microwave-assisted synthesis provides significant energy savings compared to conventional heating methods [7]. Microwave irradiation enables rapid heating and enhanced reaction rates, reducing reaction times from hours to minutes in many cases. The improved energy efficiency and reduced reaction times align with green chemistry principles of energy conservation and process intensification.

Catalyst development has focused on the design of more efficient and recyclable catalytic systems. Heterogeneous catalysts that can be easily separated and reused offer environmental advantages over homogeneous systems that require extensive purification procedures [23]. Supported metal catalysts and solid acid catalysts have been investigated for carbamate formation reactions.

Atom economy optimization seeks to maximize the incorporation of starting material atoms into the final product while minimizing waste generation. Modern synthetic routes achieve atom economies of 85 to 95 percent compared to 75 to 80 percent for traditional methods [9]. This improvement results from more efficient coupling reactions and reduced side product formation.

Continuous flow synthesis represents an advanced green chemistry approach that offers improved reaction control, enhanced safety, and reduced waste generation [9]. Flow reactors enable precise control over reaction parameters including temperature, residence time, and mixing, leading to improved yields and reduced byproduct formation. The continuous nature of the process also facilitates real-time monitoring and optimization.

Biocatalytic approaches have been explored for certain steps in estramustine synthesis, particularly for the preparation of optically pure intermediates [8]. Enzymatic methods offer high selectivity, mild reaction conditions, and reduced environmental impact compared to chemical alternatives. However, the limited availability of suitable enzymes for complex synthetic transformations remains a challenge.

Water-based synthetic protocols have been developed to replace organic solvents in selected reaction steps [8]. Aqueous reaction media offer improved safety profiles and reduced environmental impact, although the limited solubility of organic substrates can present challenges. Phase transfer catalysis and surfactant-mediated reactions have been employed to overcome solubility limitations in aqueous systems.

The implementation of green chemistry approaches to estramustine synthesis requires careful consideration of the balance between environmental benefits and synthetic efficiency. While some green methods may exhibit slightly reduced yields or require modified reaction conditions, the overall environmental and safety benefits often justify their adoption. Continued research and development in green synthetic methodologies will likely lead to further improvements in the sustainability of estramustine production.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

Dates

2: Gunnarsson PO, Andersson SB, Sandberg AA, Ellman M. Accumulation of estramustine and estromustine in adipose tissue of rats and humans. Cancer Chemother Pharmacol. 1991;28(5):361-4. PubMed PMID: 1914079.

3: Edman K, Svensson L, Eriksson B, Gunnarsson PO. Determination of estramustine phosphate and its metabolites estromustine, estramustine, estrone and estradiol in human plasma by liquid chromatography with fluorescence detection and gas chromatography with nitrogen-phosphorus and mass spectrometric detection. J Chromatogr B Biomed Sci Appl. 2000 Feb 11;738(2):267-79. PubMed PMID: 10718645.

4: Norlén BJ, Andersson SB, Björk P, Gunnarsson PO, Fritjofsson A. Uptake of estramustine phosphate (estracyt) metabolites in prostatic cancer. J Urol. 1988 Nov;140(5):1058-62. PubMed PMID: 3172360.

5: Daehlin L. On the effects of oestrogen in the male. Some effects of different oestrogenic substances in rats and men with prostatic carcinoma. Scand J Urol Nephrol Suppl. 1985;91:1-44. PubMed PMID: 3868029.

6: Gunnarsson PO, Davidsson T, Andersson SB, Backman C, Johansson SA. Impairment of estramustine phosphate absorption by concurrent intake of milk and food. Eur J Clin Pharmacol. 1990;38(2):189-93. PubMed PMID: 2338118.

7: Breda M, Basileo G, James CA. Simultaneous determination of estramustine phosphate and its four metabolites in human plasma by liquid chromatography-ionspray mass spectrometry. Biomed Chromatogr. 2004 Jun;18(5):293-301. PubMed PMID: 15236437.

8: Gunnarsson PO, Andersson SB, Johansson SA, Nilsson T, Plym-Forshell G. Pharmacokinetics of estramustine phosphate (Estracyt) in prostatic cancer patients. Eur J Clin Pharmacol. 1984;26(1):113-9. PubMed PMID: 6714283.

9: Wang LG, Liu XM, Kreis W, Budman DR. Androgen antagonistic effect of estramustine phosphate (EMP) metabolites on wild-type and mutated androgen receptor. Biochem Pharmacol. 1998 May 1;55(9):1427-33. PubMed PMID: 10076535.

10: Yamanaka H, Imai K, Suzuki T, Yuasa H, Takahashi E. [Estracyt (estradiol-nitrogen mustard complex)--estramustine binding protein and its specificity]. Gan To Kagaku Ryoho. 1984 Oct;11(10):2106-14. Japanese. PubMed PMID: 6486830.

11: Daehlin L, Södergård R, Damber JE. Relative affinities of estramustine phosphate metabolites to the cytosol oestrogen receptor of rat testis. Scand J Clin Lab Invest. 1986 Apr;46(2):159-62. PubMed PMID: 3715367.

12: Björk P, Borg A, Fernö M, Nilsson S. Expression and partial characterization of estramustine-binding protein (EMBP) in human breast cancer and malignant melanoma. Anticancer Res. 1991 May-Jun;11(3):1173-82. PubMed PMID: 1888147.

13: Björk P, Jönsson U, Andrén-Sandberg A. Binding sites for the cytotoxic metabolites of estramustine phosphate (Estracyt) in rat and human pancreas that are distinct from pancreatic estrogen-binding protein. Pancreas. 1991 Jan;6(1):77-89. PubMed PMID: 1994382.

14: Dixon R, Brooks M, Gill G. Estramustine phosphate: plasma concentrations of its metabolites following oral administration to man, rat and dog. Res Commun Chem Pathol Pharmacol. 1980 Jan;27(1):17-29. PubMed PMID: 7360997.

15: Batra S, Karlsson R, Witt L. Potentiation by estramustine of the cytotoxic effect of vinblastine and doxorubicin in prostatic tumor cells. Int J Cancer. 1996 Nov 27;68(5):644-9. PubMed PMID: 8938148.

16: Bergenheim AT, Gunnarsson PO, Edman K, von Schoultz E, Hariz MI, Henriksson R. Uptake and retention of estramustine and the presence of estramustine binding protein in malignant brain tumours in humans. Br J Cancer. 1993 Feb;67(2):358-61. PubMed PMID: 8431366; PubMed Central PMCID: PMC1968176.

17: Yamanaka H, Shida K. [Pharmacology and metabolism of a new therapeutic drug for prostatic cancer "Estracyt"]. Gan To Kagaku Ryoho. 1984 Mar;11(3):537-44. Japanese. PubMed PMID: 6422861.

18: Forsgren B, Björk P, Carlström K, Gustafsson JA, Pousette A, Högberg B. The presence in rat and human prostate of proteins that bind steroid-cytostatic complexes. Prog Clin Biol Res. 1981;75A:391-407. PubMed PMID: 7339627.

19: Punzi JS, Duax WL, Strong P, Griffin JF, Flocco MM, Zacharias DE, Carrell HL, Tew KD, Glusker JP. Molecular conformation of estramustine and two analogues. Mol Pharmacol. 1992 Mar;41(3):569-76. PubMed PMID: 1545778.

20: Björk P, Isaacs JT, Hartley-Asp B. Estramustine binding protein (EMBP) in rat R3327 Dunning tumors: partial characterization and effect of hormonal withdrawal, hormonal replacement, and cytotoxic treatment on its expression. Prostate. 1991;18(3):181-200. PubMed PMID: 2020618.